molecular formula C15H14ClNO2 B11945145 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide CAS No. 853311-45-2

3-chloro-4-methoxy-N-(3-methylphenyl)benzamide

Cat. No.: B11945145
CAS No.: 853311-45-2
M. Wt: 275.73 g/mol
InChI Key: GZWQVOGFYZTXLJ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 3-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

853311-45-2

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO2/c1-10-4-3-5-12(8-10)17-15(18)11-6-7-14(19-2)13(16)9-11/h3-9H,1-2H3,(H,17,18)

InChI Key

GZWQVOGFYZTXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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